molecular formula C12H17N3O2 B13616815 Tert-butyl (2-carbamimidoylphenyl)carbamate

Tert-butyl (2-carbamimidoylphenyl)carbamate

Cat. No.: B13616815
M. Wt: 235.28 g/mol
InChI Key: WLQANTTUOUKCPL-UHFFFAOYSA-N
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Description

Tert-butyl (2-carbamimidoylphenyl)carbamate (CAS 1340558-17-9) is a chemical compound with the molecular formula C12H17N3O2 and a molecular weight of 235.28 g/mol . Compounds featuring a carbamate group, particularly the tert-butyl carbamate (Boc) moiety, are of significant interest in modern drug discovery and medicinal chemistry due to their role as protected intermediates in organic synthesis . The Boc group is widely used as a protecting group for amines, providing stability during synthetic steps and allowing for selective deprotection under mild acidic conditions . The presence of both the Boc protecting group and the carbamimidoyl functionality on the same phenyl ring makes this molecule a versatile building block, or synthon, for the synthesis of more complex molecules, including potential pharmaceuticals and heterocyclic compounds like benzimidazoles . Research into related structures has demonstrated their value in developing compounds with biological activity . This product is intended for use in laboratory research and chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

tert-butyl N-(2-carbamimidoylphenyl)carbamate

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H3,13,14)(H,15,16)

InChI Key

WLQANTTUOUKCPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=N)N

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 2-aminophenylcarbamate (Key Intermediate)

According to research literature, tert-butyl 2-aminophenylcarbamate can be synthesized by carbamoylation of 2-aminophenol derivatives or by reduction of nitro precursors followed by protection with tert-butyl carbamate groups. This intermediate serves as the scaffold for further functionalization.

Introduction of Carbamimidoyl Group

The carbamimidoyl (amidino) group is introduced typically by conversion of nitrile or cyano precursors into amidines via reaction with ammonia or ammonium salts under controlled conditions.

A representative example from patent WO2013150545A2 describes the conversion of ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate to the corresponding carbamimidoyl derivative by treatment with hydrochloric acid gas in ethanol at low temperatures (-15 to 5 °C), followed by reaction with ammonium carbonate and ammonia gas at -35 to -25 °C. This method exemplifies the amidine formation through acid-mediated conversion of nitriles.

Coupling Reactions Using Carbodiimides and Additives

In the synthesis of related tert-butyl 2-(substituted benzamido)phenylcarbamates, the condensation of tert-butyl 2-aminophenylcarbamate with substituted carboxylic acids is efficiently achieved using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of hydroxybenzotriazole (HOBt) as an additive to improve yields and reduce side reactions.

The general reaction conditions include:

  • Reactants: tert-butyl 2-aminophenylcarbamate and substituted carboxylic acid.
  • Coupling agents: EDCI (1.5 equivalents), HOBt (1.5 equivalents).
  • Base: N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents.
  • Solvent: Typically dichloromethane or methanol.
  • Reaction time: 3 hours at room temperature.
  • Workup: Extraction with diethyl ether, washing with water and brine, drying over anhydrous sodium sulfate, and purification by column chromatography.

This method yields the desired amide derivatives, which can be further transformed into the amidino derivatives by subsequent functional group manipulations.

Detailed Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
1 tert-butyl 2-aminophenylcarbamate + substituted carboxylic acid + EDCI + HOBt + DIPEA DCM or MeOH Room temp 3 h 55–83% Amide formation by carbodiimide coupling
2 Nitrile precursor + HCl gas + CaCl2·2H2O Ethanol -15 to 5 °C 3 h Not specified Conversion of nitrile to amidine intermediate
3 Amidino intermediate + ammonium carbonate + ammonia gas Ethanol -35 to -25 °C 20 min Not specified Completion of amidine formation

Purification and Characterization

  • Purification often involves recrystallization from ethyl acetate or chromatographic techniques using silica gel columns with petroleum ether/ethyl acetate mixtures.
  • Characterization includes ^1H NMR spectroscopy, confirming the presence of amidino protons (~9 ppm), aromatic signals, and tert-butyl group signals.
  • Melting points for similar compounds range between 210–227 °C, indicating purity and crystallinity.

Summary of Key Findings

  • The most reliable preparation method for this compound involves initial amide bond formation using EDCI/HOBt coupling followed by conversion of nitrile groups into amidines via acid and ammonia treatment.
  • Reaction conditions require careful temperature control, especially during the amidine formation step to avoid side reactions.
  • The use of polar aprotic solvents (e.g., dichloromethane, ethanol) and bases like DIPEA or triethylamine is critical for efficient coupling and conversion.
  • Purification through recrystallization and chromatography yields high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-carbamimidoylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamimidoyl group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbamate.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Tert-butyl (2-carbamimidoylphenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-carbamimidoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Similarities and Differences

Key Compounds for Comparison :

2(3)-tert-Butyl-4-hydroxyanisole (BHA): A phenolic antioxidant with a tert-butyl group and methoxy substituent.

3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A phenolic antioxidant with two tert-butyl groups.

Tert-butyl (4-chlorophenethyl)carbamate : A carbamate derivative with a chlorophenethyl group.

Property Tert-butyl (2-carbamimidoylphenyl)carbamate BHA BHT Tert-butyl (4-chlorophenethyl)carbamate
Core Structure Carbamate + phenyl + carbamimidoyl Phenolic ether + tert-butyl Phenolic ether + two tert-butyls Carbamate + chlorophenethyl
Functional Groups Carbamate, carbamimidoyl Methoxy, tert-butyl Hydroxyl, tert-butyls Carbamate, chloro
Primary Use Synthetic intermediate/protecting group Antioxidant in food Antioxidant in polymers Laboratory chemical intermediate
Metabolic Stability High (tert-butyl group) Moderate (catechol formation) High (resists oxidation) High (tert-butyl group)

Enzyme Induction and Detoxification Effects

Both BHA and BHT are known to induce detoxifying enzymes, but the target carbamate compound’s effects are less documented. Key findings from analogs:

  • Glutathione S-Transferase (GST) :
    • BHA increased GST activity by 15-fold in mouse small intestine .
    • BHT elevated GST in rats and mice, but less potently than BHA .
  • Epoxide Hydratase :
    • BHA enhanced activity 6-fold in mouse small intestine .
    • BHT surprisingly induced higher epoxide hydratase activity in rats than BHA .
  • Mechanistic Insight : The tert-butyl group in BHA/BHT facilitates enzyme induction, but the carbamimidoyl group in the target compound may direct reactivity toward nucleophilic or hydrogen-bonding interactions instead .

Metabolic Pathways

  • BHA: Metabolized to 3-tert-butyl-4,5-dihydroxyanisole (catechol) and tert-butyl hydroquinone via hepatic microsomes, which may contribute to its antioxidant effects .
  • Tert-butyl carbamates : Typically undergo hydrolysis to release amines, with the tert-butyl group resisting rapid degradation .
  • MTBE/TBA : Structurally distinct ethers degraded anaerobically to CO2 and CH4, highlighting the role of tert-butyl in persistence .

Stability and Handling

  • Thermal/Chemical Stability: Tert-butyl carbamates (e.g., target compound and Tert-butyl (4-chlorophenethyl)carbamate) are stable at room temperature but reactive with strong acids/bases . BHA and BHT are heat-stable antioxidants but form reactive quinones upon oxidation .
  • BHA/BHT show mixed effects: protective against carcinogens but may perturb hepatic enzyme balance .

Biological Activity

Tert-butyl (2-carbamimidoylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article synthesizes relevant research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula: C11_{11}H16_{16}N2_2O2_2
  • Molecular Weight: 216.26 g/mol
  • CAS Registry Number: 676311

The compound features a tert-butyl group attached to a carbamate moiety, which is known for its role in enhancing biological activity through structural modifications.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate amines or carboxylic acids. This method allows for the generation of various derivatives that can exhibit differing biological activities. Research indicates that modifications to the phenyl ring and carbamate structure can significantly influence the pharmacological profile of the resulting compounds .

Anti-inflammatory Activity

A study investigating a series of carbamate derivatives, including this compound, highlighted their potential as anti-inflammatory agents. The compounds were evaluated using the carrageenan-induced rat paw edema model, demonstrating significant inhibition rates ranging from 39.021% to 54.239% compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Inhibition Percentages of Anti-inflammatory Activity

CompoundInhibition Percentage (%)
IndomethacinReference
4a54.239
4i39.021

The results suggest that these compounds may selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives. A study on related compounds indicated notable antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.16 mg/mL to 0.63 mg/mL .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.16
Escherichia coli0.63

Case Studies and Research Findings

Several case studies have been published focusing on the efficacy of this compound in both in vitro and in vivo settings:

  • In Vivo Anti-inflammatory Study : In a controlled experiment, rats treated with this compound showed reduced paw swelling compared to untreated controls, supporting its potential as an alternative anti-inflammatory agent .
  • In Vitro Antibacterial Assays : The compound demonstrated significant antibacterial activity in vitro against both gram-positive and gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation for therapeutic applications .
  • Mechanistic Studies : In silico docking studies have provided insights into the binding modes of these compounds with COX-2, suggesting that structural modifications can enhance selectivity and potency against inflammatory pathways .

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl (2-carbamimidoylphenyl)carbamate, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves multi-step protocols, including Boc protection, nucleophilic substitution, and catalytic coupling. Key strategies include:

  • Stepwise Protection: Use tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect amine groups .
  • Solvent Optimization: Polar aprotic solvents (DMF, THF) enhance intermediate stability, while Pd-catalyzed cross-coupling improves aryl group introduction .
  • Yield Maximization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and temperature (60–80°C) to mitigate side reactions .

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